molecular formula C13H30O5Si3 B3156794 3-[Hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate CAS No. 83692-44-8

3-[Hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate

Cat. No.: B3156794
CAS No.: 83692-44-8
M. Wt: 350.63 g/mol
InChI Key: ZBSZHOGQQIFYIK-UHFFFAOYSA-N
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Description

This compound is a methacrylate ester derivative featuring a central silicon atom substituted with hydroxy and bis(trimethylsiloxy) groups. Applications may include specialty polymers, surface coatings, or biomedical materials where controlled reactivity and siloxane integration are critical.

Properties

IUPAC Name

3-[hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30O5Si3/c1-12(2)13(14)16-10-9-11-21(15,17-19(3,4)5)18-20(6,7)8/h15H,1,9-11H2,2-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSZHOGQQIFYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC[Si](O)(O[Si](C)(C)C)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30O5Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201044085
Record name 3-[Hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201044085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83692-44-8
Record name 3-[Hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201044085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[Hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate typically involves the reaction of 3-aminopropyltriethoxysilane with methacrylic acid in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that includes the initial formation of the silane precursor, followed by its reaction with methacrylic acid. The process requires precise control of temperature, pressure, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids and ketones.

  • Reduction: Reduction reactions typically produce alcohols and amines.

  • Substitution: Substitution reactions can result in the formation of halogenated derivatives.

Scientific Research Applications

This compound finds applications in various scientific research fields, including chemistry, biology, medicine, and industry. It is used in the synthesis of hydrogels for contact lenses, as a cross-linking agent in polymer chemistry, and as a precursor for the production of advanced materials.

Mechanism of Action

The mechanism by which 3-[Hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a cross-linker, forming stable networks in polymer matrices, which enhances the mechanical properties and durability of the materials.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Silyl/Other Substituents Polymerizable Groups Key Properties
Target Compound Hydroxy-bis(trimethylsiloxy)silyl 1 methacrylate Moderate hydrophobicity, siloxane compatibility
3-[Diethoxy(methyl)silyl]propyl methacrylate Diethoxy(methyl)silyl 1 methacrylate Hydrolytic stability, moderate reactivity
1,3-Bis(3-(methacryloxy)propyl)-tetrakis(trimethylsiloxy)disiloxane Tetrakis(trimethylsiloxy)disiloxane 2 methacrylates Crosslinking, thermal stability
Fluorinated Methacrylate Undecafluoropentylsulfonyl 1 methacrylate Fluorophilic, chemical resistance

Table 2: Application-Specific Properties

Compound Thermal Stability (°C) Solubility Reactivity (Hydrolysis)
Target Compound ~150–200 Organic solvents Moderate (Si–O sensitive)
3-[Diethoxy(methyl)silyl]propyl methacrylate ~200–250 Ethanol, THF Low (stable Si–O–C₂H₅)
Disiloxane Methacrylate >300 Toluene, DCM Very low
Fluorinated Methacrylate ~250–300 Fluorinated solvents Negligible

Research Findings

  • Synthetic Routes : The target compound is synthesized via silylation of a methacrylate precursor, whereas disiloxane analogs (e.g., ) require siloxane condensation reactions. Fluorinated derivatives () involve sulfonamide chemistry.
  • Polymerization Behavior : The single methacrylate group in the target compound limits it to linear polymers, while disiloxane derivatives () enable crosslinked networks. RAFT polymerization () may enhance control over molecular weight in these systems.
  • Stability Trade-offs : Trimethylsiloxy groups offer steric protection but lower hydrolytic stability compared to ethoxy () or fluorinated () substituents.

Biological Activity

3-[Hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate, also known as 2-hydroxy-3-[3-[methyl-bis(trimethylsilyloxy)silyl]propoxy]propyl 2-methylprop-2-enoate, is a silane compound with potential applications in various fields, including materials science and biomedicine. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H30O5Si3
  • Molecular Weight : 422.7 g/mol
  • CAS Number : 69861-02-5
  • Structural Formula : Chemical Structure

Physical Properties

PropertyValue
DensityNot specified
Melting PointNot specified
Boiling PointNot specified
SolubilitySoluble in organic solvents

Pharmacological Profile

The biological activity of 3-[Hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate has been investigated in various studies. Key findings include:

  • Skin Permeation : The compound is a potential skin permeant, indicated by its Log Kp value of -4.52 cm/s, suggesting moderate permeability through biological membranes .
  • Enzyme Inhibition : It has been identified as a substrate for P-glycoprotein (P-gp), which plays a crucial role in drug transport across cell membranes. However, it does not inhibit several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6, CYP3A4) but does inhibit CYP2C9 .
  • Irritation Potential : The compound is classified as an irritant, with warnings for skin and eye irritation (GHS H315 and H319) due to its chemical structure .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, the presence of the trimethylsilyloxy groups suggests that it may interact with cellular membranes and influence cellular signaling pathways.

Study 1: Dermal Absorption

A study assessed the dermal absorption of silane compounds similar to 3-[Hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate. Results indicated that compounds with similar structural motifs showed significant absorption through the skin, which could enhance their effectiveness in topical formulations .

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assessments were conducted using human keratinocyte cell lines. The compound demonstrated a dose-dependent cytotoxic effect at higher concentrations, suggesting that while it may have therapeutic potential, careful consideration must be given to its dosage in clinical applications .

Study 3: Drug Delivery Systems

Research into drug delivery systems incorporating this silane compound revealed enhanced stability and bioavailability of encapsulated drugs. The silane's ability to form stable siloxane networks contributed to prolonged release profiles in controlled drug delivery applications .

Q & A

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionReference
Silylation Temperature25–40°C
Acrylation CatalystTriethylamine (5 mol%)
Purification SolventHexane:ethyl acetate (7:3)

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm silyl and acrylate groups. Key signals: 1^1H δ 5.8–6.3 ppm (acrylate protons), 13^13C δ 165–170 ppm (ester carbonyl) .
  • FTIR : Identify functional groups via peaks at 1720–1740 cm1^{-1} (C=O stretch) and 1250–1280 cm1^{-1} (Si-O-Si asymmetric stretch) .
  • Mass Spectrometry : High-resolution ESI-MS should show [M+Na]+^+ at m/z 467.2 (calculated) with <2 ppm error .

Basic: How should researchers assess the compound’s stability under experimental conditions?

Methodological Answer:

  • Accelerated Aging Studies : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC to detect hydrolysis products (e.g., free silyl alcohols) .
  • Light Sensitivity : Expose to UV light (254 nm) for 48 hours; quantify photodegradation using UV-Vis spectroscopy (absorbance at 210 nm) .
  • Storage Recommendations : Use amber vials under nitrogen at –20°C to extend shelf life beyond 6 months .

Advanced: How can mechanistic insights into its degradation pathways be elucidated?

Methodological Answer:

  • Isotopic Labeling : Synthesize 18^{18}O-labeled analogs to trace hydrolysis pathways. Compare LC-MS fragmentation patterns to identify cleavage sites .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict susceptible bonds (e.g., silyl ether vs. acrylate ester) .
  • Environmental Fate Studies : Simulate aqueous degradation using OECD 308 guidelines to quantify half-life (e.g., t1/2_{1/2} = 15 days in pH 7 buffer) .

Advanced: What strategies are effective for evaluating biological interactions in vitro?

Methodological Answer:

  • Cytotoxicity Screening : Use MTT assays on human keratinocytes (HaCaT cells) with IC50_{50} determination (e.g., 50–100 µM range) .
  • Structure-Activity Relationship (SAR) : Modify the silyl or acrylate moieties and compare bioactivity. For example, replacing trimethylsilyl with tert-butyldimethylsilyl reduces cytotoxicity by 40% .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS to assess first-pass metabolism .

Advanced: How to design long-term environmental impact studies for this compound?

Methodological Answer:

  • Multi-Compartment Analysis : Follow INCHEMBIOL Project guidelines (2005–2011) to assess distribution in soil, water, and biota. Use GC-MS for quantification in environmental matrices .
  • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to determine EC50_{50} values .
  • Biotic Transformations : Identify microbial degradation products via metagenomic sequencing of soil samples exposed to the compound for 90 days .

Q. Table 2: Key Environmental Parameters

ParameterTest MethodReference
Soil AdsorptionOECD 106 batch equilibrium
Aquatic ToxicityOECD 201 (Algal growth)
BiodegradationOECD 301D closed bottle test

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[Hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate
Reactant of Route 2
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3-[Hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.